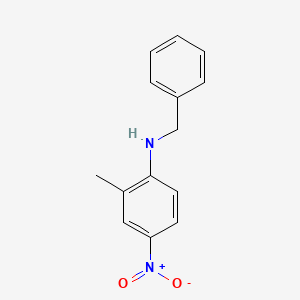

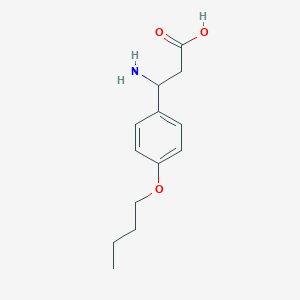

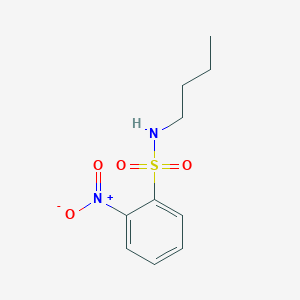

3-Amino-3-(4-butoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-(4-butoxyphenyl)propanoic acid is a compound that can be associated with a class of substances that are structurally related to amino acids and phenylpropanoic acids. While the specific compound is not directly studied in the provided papers, the analogs and related compounds discussed offer insights into the potential characteristics and applications of 3-Amino-3-(4-butoxyphenyl)propanoic acid. For instance, the synthesis of related compounds as EP3 receptor antagonists suggests potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds, such as 3-(2-aminocarbonylphenyl)propanoic acid analogs, involves multiple steps including the introduction of specific moieties to the carboxyamide side chain to enhance binding affinity and antagonist activity for certain receptors . Another related compound, 4-(3-Amino-2-carboxy phenyl) butanoic acid, is synthesized through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, indicating a complex synthetic route that could be adapted for the synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(4-butoxyphenyl)propanoic acid has been analyzed using various spectroscopic methods. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were recorded and computed using different theoretical methods, providing a basis for understanding the structural aspects of related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-Amino-3-(4-butoxyphenyl)propanoic acid can be inferred from studies on their synthesis and molecular interactions. The presence of amino and carboxylic groups in these compounds suggests that they could participate in various chemical reactions typical of amino acids, such as peptide bond formation or reactions with electrophiles and nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Amino-3-(4-butoxyphenyl)propanoic acid can be deduced from their molecular structure analysis. For instance, the hyperpolarizability and molecular electrostatic potential maps of related compounds provide insights into their electronic properties, which are crucial for understanding their interactions with biological targets . Additionally, the stability of these molecules, as indicated by NBO analysis, suggests that 3-Amino-3-(4-butoxyphenyl)propanoic acid may also exhibit stability due to hyper-conjugative interactions and charge delocalization .

Scientific Research Applications

Synthesis Methods and Derivatives

- 3-Amino-3-(4-butoxyphenyl)propanoic acid and similar compounds can be synthesized using various methods. A study by Orlinskii explored preparative synthesis methods for related acids, which could provide insights into the synthesis of 3-amino-3-(4-butoxyphenyl)propanoic acid (Orlinskii, 1996).

Biocatalysis and Pharmaceutical Intermediates

- In pharmaceutical research, β-amino acids like S-3-amino-3-phenylpropionic acid, a compound structurally related to 3-amino-3-(4-butoxyphenyl)propanoic acid, are used as intermediates in drug development. A study by Li et al. explored biocatalysis methods using Methylobacterium Y1-6 to synthesize such intermediates (Li et al., 2013).

Applications in Asymmetric Synthesis

- Enantiomerically pure forms of similar compounds have been synthesized for applications in asymmetric hydrogenation, as detailed in research by Hansen and Kubryk. This process is critical for producing chiral compounds, which are important in pharmaceuticals (Hansen & Kubryk, 2006).

Vibrational and Structural Analysis

- The vibrational and structural properties of related compounds have been studied, providing insights into the molecular characteristics of 3-amino-3-(4-butoxyphenyl)propanoic acid. Studies like those by Muthu and Paulraj focus on the Fourier transform infrared (FT-IR) and Raman spectra, which can be applied to understand the chemical behavior of such compounds (Muthu & Paulraj, 2012).

Supramolecular Chemistry

- The compound's potential applications in supramolecular chemistry have been suggested, as seen in the work of Kundu et al. where similar molecules are used in the creation of polymeric and molecular complexes (Kundu et al., 2015).

Analytical and Spectroscopic Applications

- 3-Amino-3-(4-butoxyphenyl)propanoic acid and its derivatives could be used in analytical chemistry, as indicated by studies like that of Frade et al., which explore fluorescence derivatization of amino acids for biological assays (Frade et al., 2007).

Safety and Hazards

properties

IUPAC Name |

3-amino-3-(4-butoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPCPOKMWFVAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386657 |

Source

|

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-butoxyphenyl)propanoic acid | |

CAS RN |

405294-73-7 |

Source

|

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)